molecular formula C8H8N2 B1589129 5-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 4943-67-3

5-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1589129
CAS RN: 4943-67-3
M. Wt: 132.16 g/mol
InChI Key: WGRRBPXKOSKCJO-UHFFFAOYSA-N
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Description

5-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound that has been mentioned in the context of drug design and structure-activity relationship analysis . It is a part of the pyrrolopyridine class of compounds, which are known for their diverse biological activities.


Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, often involves ring cleavage methodology reactions . For instance, one study reported the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of 5-methyl-1H-pyrrolo[3,2-b]pyridine is characterized by a pyrrole ring fused with a pyridine ring . The molecular formula is C9H8N2O2, and the molecular weight is 176.17 g/mol .


Chemical Reactions Analysis

Pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, can undergo various chemical reactions. For instance, they can participate in ring cleavage methodology reactions for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-1H-pyrrolo[3,2-b]pyridine include a molecular weight of 176.17 g/mol, a topological polar surface area of 66 Ų, and a complexity of 220 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Catalytic Methylation of Pyridines

A novel catalytic method introduces a methyl group onto the aromatic ring of pyridines, related to hydrogen borrowing, using methanol and formaldehyde as key reagents. This process exploits the interface between aromatic and non-aromatic compounds, allowing for mono or double methylation at specific positions of C-4 functionalized pyridines (Grozavu et al., 2020).

Pharmaceutical and Agrochemical Applications

6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to 5-methyl-1H-pyrrolo[3,2-b]pyridine, is utilized in pharmaceuticals, bactericides, antimicrobials, plant protection agents, synthetic resins, antioxidants, and plastics. It's notably used as a side-chain in fourth-generation Cefpirome production, with the acrolein route yielding an 87.4% production rate, indicating significant development prospects (Fu Chun, 2007).

Antagonist in Neurological Research

In neurological studies, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine serves as a potent and highly selective antagonist for metabotropic glutamate subtype 5 receptors, showing anxiolytic activity. This highlights its potential in exploring neurological pathways and disorders (Cosford et al., 2003).

Synthesis of Heterocyclic Compounds

Pyrrolidines, important for their biological effects and industrial applications, are synthesized through a [3+2] cycloaddition process involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This research underscores the versatile applications of pyrrolidines in medicine and industry (Żmigrodzka et al., 2022).

Computational Chemistry for Antioxidant Analysis

A computational perspective on 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione elucidates its antioxidant activity through vibrational analysis, NBO analysis, and thermodynamic properties. This approach provides a deeper understanding of the molecular structure and its implications for antioxidant efficiency (Boobalan et al., 2014).

Safety And Hazards

The safety data sheet for 5-methyl-1H-pyrrolo[3,2-b]pyridine suggests that it is intended for research and development use only and is not recommended for medicinal or household use .

Future Directions

Pyrrolopyridine derivatives, including 5-methyl-1H-pyrrolo[3,2-b]pyridine, have shown promise in various areas of research, particularly in the development of kinase inhibitors . Future research may focus on optimizing synthetic procedures and further investigating the biological and physicochemical properties of these compounds .

properties

IUPAC Name

5-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-2-3-7-8(10-6)4-5-9-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRRBPXKOSKCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469674
Record name 5-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-pyrrolo[3,2-b]pyridine

CAS RN

4943-67-3
Record name 5-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (6-methyl-3-nitro-2-pyridyl)-acetonitrile (1.83 g, 10.3 mmol),Raney nickel (0.20 g) and acetic acid/ethanol (3:7) was shaken under an atmosphere of hydrogen for 4 hours. The resulting mixture was filtered, and the filtrate was evaporated under reduced pressure. The residual oil was partitioned between saturated sodium hydrogen carbonate (25 mL) and ethyl acetate (25 mL). The organic layer was removed, and the aqueous layer was extracted with ethyl acetate (2×25 mL). The organic extracts were combined, dried (MgSO4), and evaporated under reduced pressure to yield a yellow solid. Column chromatography of this solid using silica gel (approx 50 g) and elution with 5% methanol in methylene chloride yielded Compound 7k (0.32 g, 2.4 mmol, 24%) as a tan solid: mp, 200°-202° C.; IR (KBr) 1610, 1570, 1465, 1445, 1405, 1290 cm-1 ; 1H NMR (DMSO-d6) δ 11.15 (br s, 1H), 7.65 (d,J=8.5 Hz, 1H), 7.54 (m, 1H), 6.95 (d, J=8.5 Hz, 1H), 6.45 (br m, 1H), 2.51 (s, 3H); 13 C NMR (DMSO-d6) 50.0, 145.7, 128.5, 126.6, 118.7, 116.0, 101.1, 24.2; Anal. calc'd for C8H8N2 ; C, 72.70; H, 6:10; N, 21.20; found: C, 72.22; H, 6.19; N, 21.25.
Quantity
1.83 g
Type
reactant
Reaction Step One
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acetic acid ethanol
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0.2 g
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[Compound]
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7k
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0.32 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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